N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a furan ring, a cyclohexyl group, and a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide typically involves multiple steps. One common method includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Coupling with Phenylalanine Derivative: The furan-2-ylmethyl intermediate is then coupled with a phenylalanine derivative under appropriate conditions to form the desired amide bond.
Introduction of the Cyclohexyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amide bond, to form corresponding amines.
Substitution: The furan ring and the phenylalanine derivative can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the amide bond can yield primary amines.
Scientific Research Applications
N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide involves its interaction with specific molecular targets. The furan ring and the phenylalanine derivative are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-Nalpha-[(4-methylcyclohexyl)carbonyl]phenylalaninamide can be compared with other similar compounds, such as:
N-(furan-2-ylmethyl)ethanamine: This compound lacks the phenylalanine derivative and cyclohexyl group, making it less complex.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound contains an indole ring instead of a phenylalanine derivative, leading to different biological activities.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has a hydrazide group and is studied for its metal complexation properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethylamino)-1-oxo-3-phenylpropan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H28N2O3/c1-16-9-11-18(12-10-16)21(25)24-20(14-17-6-3-2-4-7-17)22(26)23-15-19-8-5-13-27-19/h2-8,13,16,18,20H,9-12,14-15H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
MFGJPLQHOOLFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.